2,6-dimethyl-4-(trifluoromethyl)aniline hydrochloride
CAS No.: 1194046-26-8
Cat. No.: VC11648216
Molecular Formula: C9H11ClF3N
Molecular Weight: 225.64 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1194046-26-8 |
---|---|
Molecular Formula | C9H11ClF3N |
Molecular Weight | 225.64 g/mol |
IUPAC Name | 2,6-dimethyl-4-(trifluoromethyl)aniline;hydrochloride |
Standard InChI | InChI=1S/C9H10F3N.ClH/c1-5-3-7(9(10,11)12)4-6(2)8(5)13;/h3-4H,13H2,1-2H3;1H |
Standard InChI Key | WNBDDEFBRXDLRT-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC(=C1N)C)C(F)(F)F.Cl |
Canonical SMILES | CC1=CC(=CC(=C1N)C)C(F)(F)F.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
2,6-Dimethyl-4-(trifluoromethyl)aniline hydrochloride (CAS: 1194046-26-8) is a hydrochloride salt of the corresponding aniline base. Its molecular formula is C₉H₁₁ClF₃N, with an average molecular mass of 225.638 g/mol and a monoisotopic mass of 225.053212 g/mol . The compound’s structure features:
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A benzene ring substituted with:
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Two methyl groups at the 2- and 6-positions,
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A trifluoromethyl (-CF₃) group at the 4-position,
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An amino (-NH₂) group at the 1-position, protonated as a hydrochloride salt.
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The IUPAC name is 2,6-dimethyl-4-(trifluoromethyl)aniline hydrochloride (1:1), reflecting its 1:1 stoichiometry between the aniline base and hydrochloric acid .
Table 1: Key Molecular Data
Property | Value |
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Molecular Formula | C₉H₁₁ClF₃N |
Average Mass | 225.638 g/mol |
Monoisotopic Mass | 225.053212 g/mol |
ChemSpider ID | 25997894 |
MDL Number | MFCD16817574 |
Spectral and Stereochemical Features
Synthesis and Manufacturing
Synthetic Routes
Although no direct synthesis protocols for 2,6-dimethyl-4-(trifluoromethyl)aniline hydrochloride are documented, methodologies for analogous compounds suggest feasible pathways:
Halogenation and Ammoniation
Patents for 2,6-dichloro-4-(trifluoromethyl)aniline describe a two-step process involving:
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Halogenation: Reacting p-chlorobenzotrifluoride with chlorine in the presence of metal catalysts (e.g., FeCl₃) to introduce chloro groups .
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Ammoniation: Treating the halogenated intermediate with liquid ammonia under high pressure (1.0–13.5 MPa) and temperature (150–178°C) to replace chloro groups with amine functionalities .
For the dimethyl variant, methyl groups could be introduced via Friedel-Crafts alkylation prior to ammoniation, though this requires careful control to avoid over-alkylation.
Process Optimization
Key parameters influencing yield and purity include:
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Temperature: High temperatures (160–165°C) favor ammoniation but risk side reactions .
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Ammonia Concentration: Optimal ammonia-to-substrate molar ratios range from 6:1 to 40:1 .
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Catalyst Use: Metal halides (e.g., FeCl₃) enhance halogenation efficiency but require post-reaction removal .
Physicochemical Properties
Physical State and Solubility
The compound is likely a white to off-white crystalline solid, as observed in related aniline hydrochlorides . Its solubility profile includes:
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High solubility in polar aprotic solvents (e.g., DMF, DMSO),
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Moderate solubility in water due to the hydrochloride salt,
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Low solubility in non-polar solvents (e.g., hexane).
Stability and Reactivity
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Thermal Stability: Decomposition likely occurs above 200°C, consistent with analogs .
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Hydrolytic Sensitivity: The trifluoromethyl group confers resistance to hydrolysis, but the amine hydrochloride may react with strong bases to release free aniline.
Precaution | Guideline |
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Personal Protective Equipment | Gloves, goggles, lab coat |
Ventilation | Use fume hoods for powder handling |
Storage | Cool, dry place away from oxidizers |
Environmental Impact
The trifluoromethyl group’s persistence raises concerns about bioaccumulation. Waste disposal should follow protocols for halogenated amines, including incineration with scrubbing systems .
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